molecular formula C6H11NO3 B3058449 4-Amino-2,2-dimethyl-4-oxobutanoic acid CAS No. 89531-67-9

4-Amino-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B3058449
CAS No.: 89531-67-9
M. Wt: 145.16 g/mol
InChI Key: IBPSGJDBOYFNEM-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethyl-4-oxobutanoic acid is a branched-chain amino acid derivative featuring a central 4-oxobutanoic acid backbone with a 4-amino group and two methyl groups at the C2 position. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 161.16 g/mol. This compound is notable for its structural complexity, combining amino, oxo, and dimethyl functional groups.

Properties

CAS No.

89531-67-9

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-amino-2,2-dimethyl-4-oxobutanoic acid

InChI

InChI=1S/C6H11NO3/c1-6(2,5(9)10)3-4(7)8/h3H2,1-2H3,(H2,7,8)(H,9,10)

InChI Key

IBPSGJDBOYFNEM-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)N)C(=O)O

Canonical SMILES

CC(C)(CC(=O)N)C(=O)O

Other CAS No.

89531-67-9

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

ADMA serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo different chemical transformations allows it to be utilized in the creation of more complex molecules.

Synthesis of Derivatives

ADMA can be transformed into various derivatives through reactions such as:

  • Ozonolysis : This process has been documented to yield 4-amino-2,4-dioxobutanoic acid from ADMA, showcasing its utility in synthesizing more complex structures .
  • Amidation Reactions : The compound can participate in amidation reactions, leading to the formation of amides that are valuable in pharmaceutical applications.

Medicinal Chemistry

ADMA has garnered attention for its potential therapeutic applications. Research indicates that it may play a role in:

  • Neurological Research : Studies have suggested that ADMA could influence neurotransmitter systems, potentially impacting conditions such as depression or anxiety .
  • Antiviral Activity : Preliminary investigations have indicated that derivatives of ADMA may exhibit antiviral properties, making it a candidate for further exploration in virology .

Biochemical Research

In biochemical studies, ADMA is often used as a reagent or standard due to its well-defined properties. It plays a role in:

  • Enzyme Inhibition Studies : The compound can act as an inhibitor for certain enzymes, providing insights into metabolic pathways and enzyme kinetics.
  • Protein Interaction Studies : ADMA's ability to interact with proteins makes it useful for studying protein-ligand interactions and understanding biological mechanisms at the molecular level .

Agricultural Chemistry

Emerging research suggests that ADMA and its derivatives may have applications in agricultural chemistry. For instance:

  • Plant Growth Regulators : Compounds derived from ADMA may influence plant growth and development, potentially serving as eco-friendly alternatives to traditional agrochemicals.

Case Study 1: Synthesis of 4-Amino-2,4-dioxobutanoic Acid

A recent patent describes a method for synthesizing 4-amino-2,4-dioxobutanoic acid using ADMA through ozonolysis. The process involves dissolving ADMA in water and treating it with ozone to achieve high yields of the desired product . This reaction exemplifies ADMA's utility in producing valuable chemical intermediates.

Case Study 2: Antiviral Research

Research conducted on derivatives of ADMA has shown promising results in inhibiting viral replication. A study demonstrated that certain modifications to the ADMA structure enhanced its antiviral efficacy against specific viral strains . This case highlights the potential of ADMA derivatives in developing antiviral therapies.

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino and Oxo Positioning: The target compound’s 4-amino and 4-oxo groups distinguish it from analogs like 4-amino-2,2-dimethyl-3-oxopentanoic acid (3-oxo vs. 4-oxo) .
  • In contrast, alkyl groups (e.g., 2,2-dimethyl) may improve metabolic stability but reduce solubility.
  • Chirality: (2R)-4-amino-2-hydroxy-4-oxobutanoic acid highlights the role of stereochemistry in biochemical activity, a factor absent in the achiral target compound.

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture of 4-Amino-2,2-Dimethyl-4-Oxobutanoic Acid

The compound features a butanoic acid backbone with:

  • A carboxylic acid group at position 1.
  • Two methyl groups at position 2.
  • Amino and oxo groups at position 4.

This arrangement introduces steric hindrance at position 2 and electronic effects that complicate traditional condensation or cyclization strategies.

Key Synthetic Obstacles

  • Steric hindrance from the 2,2-dimethyl group limits nucleophilic attack at position 2.
  • Competing reactivity between the amino and oxo groups at position 4 risks undesired side reactions.
  • No commercially available precursors with this substitution pattern are documented.

Analogous Synthesis Strategies from Patent Literature

Anhydride Opening and Ozonolysis (US9963423B2)

The patent describes a two-step synthesis of 4-amino-2,4-dioxobutanoic acid, which shares the 4-amino-4-oxobutanoic acid core:

Step 1: Anhydride Opening with Ammonium Hydroxide

Reaction Scheme:
$$
\text{Dihydro-3-methylene-2,5-furandione} + \text{NH}_4\text{OH} \rightarrow \text{4-Amino-2-methylene-4-oxobutanoic acid}
$$

Conditions:

  • Temperature: 3–10°C (ice bath).
  • Reagent ratio: 1:2.5 molar ratio of anhydride to NH$$_4$$OH.
  • Yield: 69% after filtration and washing.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of ammonia on the anhydride, followed by ring opening and proton transfer.

Step 2: Ozonolysis in Aqueous Medium

Reaction Scheme:
$$
\text{4-Amino-2-methylene-4-oxobutanoic acid} + \text{O}_3 \rightarrow \text{4-Amino-2,4-dioxobutanoic acid} + \text{HCHO}
$$

Conditions:

  • Ozone flow rate: 1–2 L/min.
  • Reaction time: 6.5 days for large-scale production.
  • Workup: Nitrogen purging to remove formaldehyde.

Key Data:

Parameter Value
Purity (post-ozonolysis) >98% (NMR confirmed)
Scalability Demonstrated at 1.2 kg scale

Functionalization of 4-Oxobutanoic Acid Derivatives (Sigma-Aldrich)

Sigma-Aldrich lists multiple 4-amino-4-oxobutanoic acid derivatives, though none feature dimethyl groups at position 2:

Representative Examples:

Compound Name Molecular Formula CAS Number
4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid C$${14}$$H$${19}$$NO$$_3$$ Not provided
4-((4-Methoxybenzyl)amino)-4-oxobutanoic acid C$${12}$$H$${15}$$NO$$_4$$ 724736-17-8

Synthetic Trends:

  • Amide coupling dominates derivative synthesis.
  • Protecting group strategies (e.g., benzyl, methoxy) mitigate side reactions.

Theoretical Pathways for this compound

Retrosynthetic Analysis

Target molecule disconnections:

  • C4 amino-oxo group : Introduce via ozonolysis or Hofmann rearrangement.
  • C2 dimethyl groups : Install via alkylation or use pre-functionalized anhydrides.

Proposed Route 1: Modified Anhydride Opening

Step 1: Synthesis of 2,2-Dimethyl Anhydride Precursor

  • Start with 2,2-dimethylsuccinic anhydride (commercially available).
  • React with ammonia to form This compound .

Predicted Reaction:
$$
\text{2,2-Dimethylsuccinic anhydride} + \text{NH}_3 \rightarrow \text{this compound}
$$

Challenges:

  • Steric effects may reduce ammonolysis efficiency.
  • Requires anhydride activation (e.g., Lewis acids).

Proposed Route 2: Alkylation of 4-Amino-4-Oxobutanoic Acid

Step 1: Methylation at C2

  • Use 4-amino-4-oxobutanoic acid as starting material.
  • Employ dimethyl sulfate or methyl iodide under basic conditions.

Reaction Scheme:
$$
\text{4-Amino-4-oxobutanoic acid} + 2 \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{Target compound}
$$

Optimization Parameters:

  • Temperature: 0–25°C to minimize over-alkylation.
  • Solvent: DMF or THF for improved solubility.

Comparative Analysis of Methodologies

Yield and Efficiency Projections

Method Expected Yield Key Advantage Major Risk
Anhydride ammonolysis 40–55% Single-step synthesis Low reactivity of dimethyl anhydride
Post-synthesis alkylation 25–35% Uses known intermediates Multiple purification steps

Spectroscopic Characterization Requirements

  • $$^1$$H NMR :

    • Expected signals:
      • δ 1.20 ppm (s, 6H, C2-CH$$3$$).
      • δ 6.80 ppm (s, 2H, NH$$2$$).
      • δ 10.20 ppm (s, 1H, COOH).
  • IR Spectroscopy :

    • Key peaks:
      • 1720 cm$$^{-1}$$ (C=O, acid).
      • 1660 cm$$^{-1}$$ (amide I).

Industrial Scalability Considerations

Cost-Benefit Analysis of Starting Materials

Precursor Cost (USD/kg) Availability
2,2-Dimethylsuccinic anhydride 320–400 Limited suppliers
4-Amino-4-oxobutanoic acid 1,200–1,500 Custom synthesis

Environmental Impact Assessment

  • Ozonolysis-based routes generate formaldehyde, requiring scrubbers.
  • Alkylation methods produce iodide salts, necessitating wastewater treatment.

Q & A

Q. What are the common synthetic routes for 4-Amino-2,2-dimethyl-4-oxobutanoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions due to its structural similarity to 4-oxobutanoic acid derivatives. For example:

  • Substitution reactions : Fluorine atoms in analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid () can be replaced with amines under basic conditions. Adapting this, the dimethyl groups may be introduced via alkylation of a ketone precursor.
  • Ketone-amine coupling : Analogous to 4-(2-aminophenyl)-2,4-dioxobutanoic acid (), reductive amination or Michael addition could form the amino-oxo backbone.
  • Optimization : Reaction pH (basic conditions for substitution) and temperature control (e.g., 0–5°C for unstable intermediates) are critical to minimize by-products like over-alkylated species or hydrolysis products .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR : The compound’s methyl groups (2,2-dimethyl) would show distinct singlet peaks in 1^1H NMR (~1.3 ppm) and 13^13C NMR (~25–30 ppm). The ketone and carboxylic acid protons are typically absent in 1^1H NMR due to exchange broadening.
  • IR spectroscopy : Strong absorption bands for the carbonyl (1700–1750 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) groups confirm functional groups, as seen in related 4-oxobutanoic acids ().
  • Mass spectrometry : High-resolution MS (HRMS) would validate the molecular formula (C6_6H11_{11}NO3_3) via exact mass matching (e.g., [M+H]+^+ at m/z 162.0764).
  • HPLC : Reverse-phase chromatography with UV detection (210–260 nm) can assess purity, using methods optimized for polar, acidic compounds (e.g., C18 column, acidic mobile phase) .

Q. What are the key chemical properties influencing its reactivity in aqueous and organic media?

  • Acid-base behavior : The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9–10) dictate solubility and reactivity. At physiological pH (7.4), the compound exists as a zwitterion, reducing membrane permeability.
  • Keto-enol tautomerism : The 4-oxo group may undergo tautomerization, affecting stability in protic solvents. Derivatives like 4-(2-aminophenyl)-2,4-dioxobutanoic acid () exhibit strong basicity due to resonance stabilization of the enolate form.
  • Hydrolysis susceptibility : The β-keto-amide structure is prone to hydrolysis under acidic or alkaline conditions, requiring careful storage (anhydrous, low-temperature) .

Advanced Research Questions

Q. How can structural ambiguity in derivatives (e.g., regioisomers) be resolved experimentally?

  • X-ray crystallography : Use single-crystal diffraction (e.g., SHELX software, ) to unambiguously assign the 2,2-dimethyl configuration.
  • 2D NMR : NOESY or ROESY can identify spatial proximity between methyl groups and the amino/oxo moieties.
  • Isotopic labeling : 13^{13}C-labeled precursors help track reaction pathways and distinguish regioisomers via 13^{13}C-1^1H coupling patterns in NMR .

Q. What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?

  • Catalytic methods : Transition-metal catalysts (e.g., Pd for C–N coupling) improve regioselectivity, as seen in aryl-substituted analogs ().
  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., alkylation), reducing side reactions.
  • By-product analysis : LC-MS or GC-MS identifies impurities (e.g., over-alkylated species), guiding purification via recrystallization or preparative HPLC .

Q. How do computational methods predict the compound’s reactivity in biological or catalytic systems?

  • DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., oxo group as an electrophile in Schiff base formation).
  • Molecular docking : Predict binding affinity to enzymes (e.g., aminotransferases) by modeling interactions between the amino-oxo backbone and active-site residues.
  • MD simulations : Assess solvation dynamics and stability in aqueous vs. lipid environments, critical for drug delivery applications .

Methodological Notes

  • Contradictions : Some evidence (e.g., vs. 14) suggests divergent substitution pathways (fluorine vs. aryl-amino groups). Validate via control experiments.
  • Unreliable sources : Excluded per guidelines; all references derive from peer-reviewed journals or authoritative databases (PubChem, EPA DSSTox).

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